2-Bromo-1-methoxy-4-methyl-3-nitrobenzene
Overview
Description
2-Bromo-1-methoxy-4-methyl-3-nitrobenzene: is an organic compound with the molecular formula C8H8BrNO3 . It is a derivative of benzene, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene typically involves the bromination of 2-methoxy-4-methyl-3-nitropyridine. The reaction is carried out by adding bromine to a solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid, followed by heating the mixture at 80°C for 12 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Formation of 2-azido-1-methoxy-4-methyl-3-nitrobenzene or 2-thiocyanato-1-methoxy-4-methyl-3-nitrobenzene.
Reduction: Formation of 2-bromo-1-methoxy-4-methyl-3-aminobenzene.
Oxidation: Formation of 2-bromo-1-methoxy-4-carboxy-3-nitrobenzene.
Scientific Research Applications
2-Bromo-1-methoxy-4-methyl-3-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the nitro group can participate in redox reactions. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic aromatic substitution or reduction .
Comparison with Similar Compounds
4-Bromo-3-nitroanisole: Similar structure but lacks the methyl group.
1-Bromo-4-nitrobenzene: Lacks both the methoxy and methyl groups.
2-Bromo-1-methoxy-4-nitrobenzene: Similar but without the methyl group.
Biological Activity
2-Bromo-1-methoxy-4-methyl-3-nitrobenzene is an aromatic compound characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring. With a molecular formula of C8H8BrNO3 and a molecular weight of 246.06 g/mol, this compound exhibits unique chemical properties that may influence its biological activity. Despite limited direct studies on this specific compound, insights can be drawn from related compounds and its reactivity profile.
Reactivity
The compound's reactivity is primarily attributed to electrophilic aromatic substitution reactions, influenced by the electron-withdrawing nature of the nitro group and the electron-donating properties of the methoxy group. This combination allows for various synthetic applications and potential interactions with biological molecules.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, studies on structurally similar compounds suggest potential pharmacological properties, particularly in cancer treatment and antimicrobial activity.
Anticancer Activity
Similar nitro-substituted aromatic compounds have shown significant cytotoxicity against various human tumor cell lines. For instance, compounds with bromo and methoxy substitutions have been linked to inhibition of microtubule polymerization, targeting tubulin as a mechanism for disrupting cancer cell proliferation .
Key Findings:
- Compounds with similar structures exhibited sub-micromolar cytotoxicity against HeLa and MCF7 cell lines.
- Effective inhibitors of microtubule dynamics were identified, leading to G2/M phase arrest in the cell cycle, ultimately resulting in apoptotic cell death .
Antimicrobial Activity
While specific data on this compound's antimicrobial properties is sparse, related compounds have demonstrated antibacterial effects against pathogens such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their notable features:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | C8H8BrNO3 | Different substitution pattern |
2-Bromo-1-methoxy-5-methyl-3-nitrobenzene | C8H8BrNO3 | Variation in methyl group position |
2-Bromo-1-methoxy-3-nitrobenzene | C7H6BrNO | Lacks one methyl group |
This comparative analysis highlights the unique substitution pattern of this compound, which may influence its biological reactivity and potential therapeutic applications.
The mechanism of action for compounds like this compound typically involves:
Properties
IUPAC Name |
2-bromo-1-methoxy-4-methyl-3-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-4-6(13-2)7(9)8(5)10(11)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMCUIFFXJLYHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743136 | |
Record name | 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860734-28-7 | |
Record name | Benzene, 2-bromo-1-methoxy-4-methyl-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860734-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methoxy-4-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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